

"4-(Morpholine-4-sulfonyl)-benzoic acid" physical and chemical properties

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Compound of Interest

Compound Name: 4-(Morpholine-4-sulfonyl)-benzoic acid

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An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential biological activities of **4-(Morpholine-4-sulfonyl)-benzoic acid**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented in a clear and accessible format.

Introduction

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound that incorporates a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry. The benzoic acid group provides a carboxylic acid function for potential interactions with biological targets, the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, and the morpholine ring can improve pharmacokinetic properties such as solubility and

metabolic stability. This guide aims to consolidate the available scientific data on this compound to facilitate its further investigation and application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-(Morpholine-4-sulfonyl)-benzoic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₅ S	[1]
Molecular Weight	271.29 g/mol	[1]
CAS Number	10252-82-1	[2]
Appearance	White to off-white solid	[2]
Melting Point	260-261 °C	[2]
Boiling Point	483.3±55.0 °C (Predicted)	[2]
Density	1.440±0.06 g/cm ³ (Predicted)	[2]
pKa	3.65±0.10 (Predicted)	[2]

Solubility	While specific quantitative data is limited in the literature, general solubility information suggests it is soluble in acetic acid.[2] Based on its structure, it is expected to have some solubility in polar organic solvents like DMSO and DMF. [3] Its solubility in water is likely low but can be increased in basic aqueous solutions due to the formation of the carboxylate salt.[4]
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Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **4-(Morpholine-4-sulfonyl)-benzoic acid**. While a complete, publicly available set of assigned spectra for this specific molecule is not readily available, the expected spectral features based on its structure are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, typically in the range of 7.5-8.5 ppm. The morpholine ring protons would appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, likely in the 3.0-4.0 ppm region. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The two different methylene carbons of the morpholine ring would appear in the aliphatic region, generally between 40 and 70 ppm.^{[5][6]}

Infrared (IR) Spectroscopy

The IR spectrum of **4-(Morpholine-4-sulfonyl)-benzoic acid** would exhibit characteristic absorption bands for its functional groups:

- O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.^[7]
- C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.^{[7][8]}
- S=O stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
- C-N stretch (Morpholine): A band in the 1100-1300 cm⁻¹ region.

- C-O-C stretch (Morpholine): A band around 1115 cm^{-1} .^[9]
- Aromatic C=C stretch: Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.^[7]

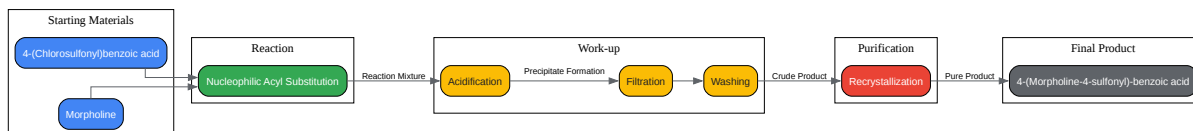
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at m/z 271. Fragmentation patterns would likely involve the loss of the morpholine ring, the sulfonyl group (SO_2), and the carboxylic acid group (COOH or CO_2).^{[10][11]} A common fragmentation for sulfonamides is the cleavage of the S-N bond.^[12]

Experimental Protocols

Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid

This protocol describes the synthesis from the commercially available starting material, 4-(Chlorosulfonyl)benzoic acid.



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Caption: Synthetic workflow for **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Materials:

- 4-(Chlorosulfonyl)benzoic acid
- Morpholine

- A suitable base (e.g., triethylamine or pyridine)
- An appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Hydrochloric acid (HCl), 1M solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Chlorosulfonyl)benzoic acid in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0-5 °C.
- In a separate flask, prepare a solution of morpholine and the base in the same solvent.
- Add the morpholine solution dropwise to the cooled solution of 4-(Chlorosulfonyl)benzoic acid with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Upon completion of the reaction, the solvent can be removed under reduced pressure.
- The residue is then treated with 1M HCl to precipitate the product.
- The solid product is collected by vacuum filtration, washed with cold water, and dried.^[13]

Purification

Recrystallization is a common method for purifying the crude product.



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Caption: General workflow for purification by recrystallization.

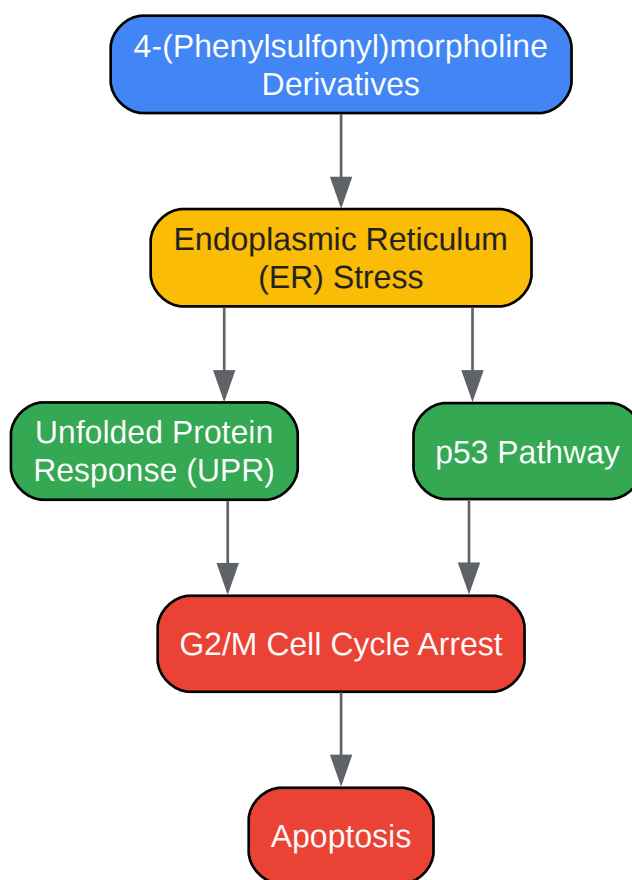
Procedure:

- The crude **4-(Morpholine-4-sulfonyl)-benzoic acid** is dissolved in a minimal amount of a hot solvent. Acetic acid has been reported as a suitable solvent.^[2] A mixture of ethanol and water could also be effective.^[14]
- The hot solution is allowed to cool slowly to room temperature, during which pure crystals of the product should form.
- The mixture is then cooled further in an ice bath to maximize the yield of the crystals.
- The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
- The purified crystals are then dried under vacuum.^[15]^[16]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **4-(Morpholine-4-sulfonyl)-benzoic acid** are not extensively reported, the structural motifs present suggest potential therapeutic applications.

- **Antimicrobial Activity:** The sulfonamide group is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.^[17] The morpholine moiety has also been incorporated into various antimicrobial agents. Therefore, this compound is a candidate for investigation as an antimicrobial agent.^[18]^[19]
- **Anticancer Activity:** Many sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle arrest, and induction of apoptosis.^[20]^[21] A recent study on 4-(phenylsulfonyl)morpholine derivatives showed potent activity against triple-negative breast cancer by inducing ER stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, leading to cell-cycle arrest and apoptosis.^[22]^[23]



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Caption: Potential anticancer signaling pathways for related compounds.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Conclusion

4-(Morpholine-4-sulfonyl)-benzoic acid is a compound with a promising chemical scaffold for the development of new therapeutic agents. This technical guide has summarized its known physical and chemical properties and provided detailed, generalized protocols for its synthesis and purification. While specific experimental data for some properties, particularly solubility and comprehensive spectral analysis, are not fully available in the public domain, this document provides a solid foundation for researchers to build upon. The potential for antimicrobial and anticancer activity warrants further investigation into the biological effects and mechanisms of action of this molecule.

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